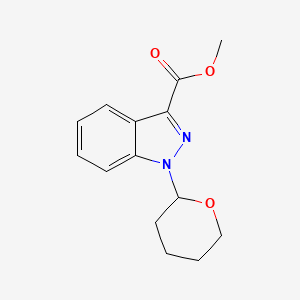
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the indazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyran ring . The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as platinum or palladium may be used to facilitate the cyclization and esterification reactions . The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The tetrahydropyran ring may enhance the compound’s stability and bioavailability, facilitating its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
- 2H-Pyran, tetrahydro-2-methyl-
- 2H-Pyran-2-one, tetrahydro-4-methyl-
Uniqueness
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is unique due to its combination of a tetrahydropyran ring and an indazole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
methyl 1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-14(17)13-10-6-2-3-7-11(10)16(15-13)12-8-4-5-9-19-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
Clé InChI |
RKXOWYRZLFMHBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(C2=CC=CC=C21)C3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)

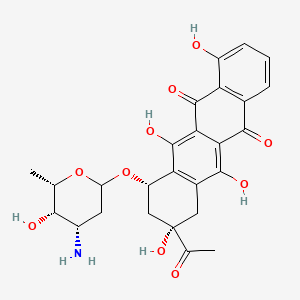

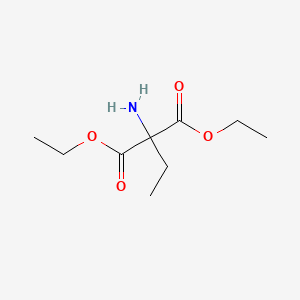
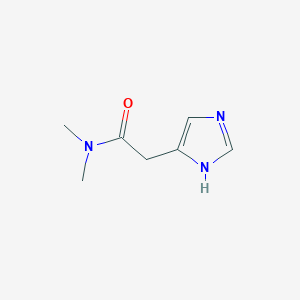
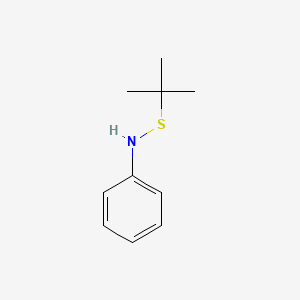
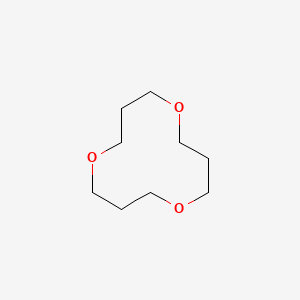

![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
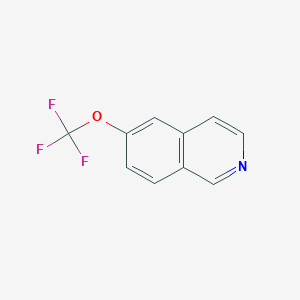
![1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)
